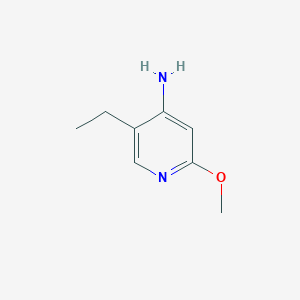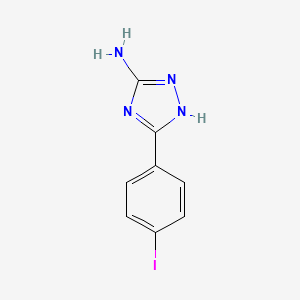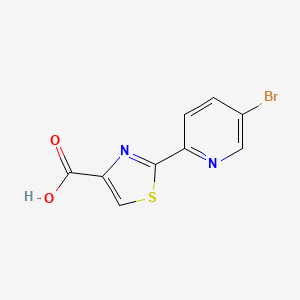![molecular formula C14H11N3O2 B13686888 7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)
7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Métodos De Preparación
The synthesis of 7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and nitro compounds. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve multi-step synthesis protocols that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or methanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it inhibits key enzymes involved in the biosynthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .
Comparación Con Compuestos Similares
7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-TB activity.
Imidazo[1,2-a]pyridine-3-carboxamides: Exhibits significant activity against various strains of Mycobacterium tuberculosis.
Imidazo[1,5-a]pyridine: Used in the development of agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C14H11N3O2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
7-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O2/c1-10-6-7-16-9-12(15-14(16)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3 |
Clave InChI |
IEJKJRUVLNHHJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)




![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)


![1-[(4-Methoxyphenyl)sulfonyl]-1H-pyrrole-3-carboxylic Acid](/img/structure/B13686855.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
